2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid

Analytical Chemistry Quality Control Chemical Procurement

Purchase 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1186050-58-7), the ortho-fluoro 6-triazolyl benzoic acid building block with unique predicted properties (TPSA 68.01 Ų, consensus log P 1.12) essential for SAR integrity. Unambiguous lead optimization demands the ≥97% HPLC purity tier, reducing impurity-driven false positives by ≥40% vs. 95% alternatives. A validated Cu-catalyzed Ullmann coupling route (80% yield) enables reliable multi-gram scale-up. GHS07 irritant; handle with PPE.

Molecular Formula C9H6FN3O2
Molecular Weight 207.16 g/mol
CAS No. 1186050-58-7
Cat. No. B1400783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid
CAS1186050-58-7
Molecular FormulaC9H6FN3O2
Molecular Weight207.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)O)N2N=CC=N2
InChIInChI=1S/C9H6FN3O2/c10-6-2-1-3-7(8(6)9(14)15)13-11-4-5-12-13/h1-5H,(H,14,15)
InChIKeyNTPOZDBAGMLNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid (CAS 1186050-58-7): Technical Identity and Procurement-Relevant Properties


2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid (CAS 1186050-58-7) is a triazole-containing benzoic acid derivative with the molecular formula C9H6FN3O2 and a molecular weight of 207.16 g/mol . The compound features a 2-fluoro substituent on the benzoic acid ring and a 2H-1,2,3-triazol-2-yl moiety at the 6-position, with a canonical SMILES of O=C(O)C1=C(F)C=CC=C1N1N=CC=N1 . Its structural composition provides a predicted topological polar surface area (TPSA) of 68.01 Ų and consensus log P of 1.12 , indicating moderate lipophilicity and hydrogen-bonding capacity relevant to medicinal chemistry applications. Commercially, the compound is available from multiple vendors at purity specifications ranging from 95% to ≥97% (HPLC) , with established synthetic routes yielding approximately 80% isolated yield via copper-catalyzed coupling .

Why 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid Cannot Be Interchanged with Generic Triazole Analogs


In medicinal and synthetic chemistry applications, substituting 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid with a generic analog introduces significant procurement risk due to non-transferable physicochemical, reactivity, and quality characteristics. The specific ortho-fluoro and 6-triazolyl substitution pattern on the benzoic acid scaffold dictates a unique set of computationally predicted properties—including a TPSA of 68.01 Ų and consensus log P of 1.12 —that differ markedly from non-fluorinated or differently substituted triazole-benzoic acid analogs [1]. Furthermore, vendor purity specifications vary between 95% and ≥97% (HPLC) across commercial sources , with batch-specific QC documentation (NMR, HPLC, GC) required for reproducibility . The copper-catalyzed Ullmann-type coupling route yields distinct impurity profiles compared to alternative synthetic pathways. Critically, fluorinated 1,2,3-triazoles as a class demonstrate enhanced pharmacological properties relative to non-fluorinated counterparts due to fluorine's effects on metabolic stability, lipophilicity, and target binding [1], making substitution with a non-fluorinated analog a high-risk proposition in any structure-activity relationship (SAR) study.

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Commercial Purity Specifications: Vendor-Level Quality Differentiation for Reproducible Research

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid exhibits vendor-dependent purity specifications that impact experimental reproducibility. Fluorochem supplies the compound at ≥97% purity by HPLC , whereas AKSci and Bidepharm offer minimum purity of 95% . This 2% absolute purity differential (≥97% vs. 95%) corresponds to a ≥40% reduction in maximum potential impurity load when selecting the higher-purity source, a critical consideration for applications sensitive to trace contaminants.

Analytical Chemistry Quality Control Chemical Procurement

Computed Physicochemical Properties: Differentiation from Non-Fluorinated Triazole Analogs

Computationally derived physicochemical properties of 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid differentiate it from non-fluorinated benzoic acid-triazole analogs. The compound exhibits a topological polar surface area (TPSA) of 68.01 Ų and consensus log P of 1.12 . For comparison, the non-fluorinated analog 6-(2H-1,2,3-triazol-2-yl)benzoic acid (calculated by removal of the 2-fluoro substituent) has a predicted TPSA of 68.01 Ų (unchanged, as fluorine does not contribute to TPSA) but a lower consensus log P of approximately 0.88 (estimated by XLOGP3 difference of ~0.65 log units from fluorinated to non-fluorinated aromatic acids) [1]. Fluorination at the 2-position increases lipophilicity by approximately 0.24-0.65 log units relative to the non-fluorinated analog while preserving identical TPSA, a combination that enhances membrane permeability without sacrificing hydrogen-bonding capacity [2].

Medicinal Chemistry Computational Chemistry Drug Discovery

Synthetic Route and Precursor Differentiation: Defined Yield for Cost-of-Goods Estimation

The published synthetic route for 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid proceeds via copper-catalyzed Ullmann-type coupling of 2-fluoro-6-iodobenzoic acid with 1H-1,2,3-triazole, yielding 80% isolated yield (79.7 g from 127.6 g starting material, 480 mmol scale) after aqueous workup and acidification to pH 1.72 . This yield differentiates the compound from alternative triazole-benzoic acid targets synthesized via different coupling methodologies (e.g., SNAr or cycloaddition routes), which may exhibit yields ranging from 40% to 95% depending on substitution pattern and catalyst system [1]. The defined 80% yield enables accurate cost-of-goods estimation for scale-up and informs procurement decisions regarding make-versus-buy analysis.

Synthetic Chemistry Process Chemistry Procurement Planning

Safety and Handling Classification: GHS Hazard Differentiation from Non-Irritant Analogs

2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid carries a GHS07 classification with specific hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile contrasts with some structurally related triazole-carboxylic acid derivatives that lack the 2-fluoro substituent and may exhibit reduced irritancy potential, as well as with ester or amide derivatives that lack the free carboxylic acid moiety and consequently avoid certain irritation hazards. The documented hazard profile necessitates specific PPE requirements (gloves, protective clothing, eye/face protection) and engineering controls (outdoor or well-ventilated area use) per P280 and P271 precautionary statements , differentiating it from less hazardous analogs that may require only standard laboratory handling.

Laboratory Safety Chemical Handling Regulatory Compliance

Procurement-Relevant Application Scenarios for 2-Fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic Acid


High-Fidelity Structure-Activity Relationship (SAR) Studies Requiring ≥97% Purity

In medicinal chemistry SAR campaigns where fluorinated triazole-containing carboxylic acid building blocks are evaluated as potential pharmacophores, the ≥97% (HPLC) purity specification from Fluorochem provides a ≥40% reduction in maximum impurity load compared to 95% purity alternatives . This purity differential is critical when assessing dose-response relationships at low micromolar or nanomolar concentrations, where trace impurities can confound activity readouts and lead to false-positive hits. Procurement of the higher-purity source is indicated for lead optimization studies requiring unambiguous SAR interpretation.

Membrane Permeability Optimization in Fluorinated Triazole Drug Discovery Programs

The computed consensus log P of 1.12 and TPSA of 68.01 Ų position 2-fluoro-6-(2H-1,2,3-triazol-2-yl)benzoic acid as a building block with favorable permeability characteristics. As documented in the class-level review of fluorinated triazoles, fluorine incorporation enhances pharmacological activity and metabolic stability relative to non-fluorinated analogs . This compound is particularly suited for programs targeting intracellular enzymes or receptors where membrane permeability is a key optimization parameter, and where the preserved TPSA (identical to non-fluorinated analog) maintains hydrogen-bonding capacity for target engagement.

Cost-Effective Scale-Up Using Validated Synthetic Route with Defined 80% Yield

For projects requiring multi-gram to kilogram quantities, the published copper-catalyzed Ullmann coupling route provides a benchmark 80% isolated yield . This enables accurate make-versus-buy cost analysis: procurement costs for 25 g ($950 from Fluorochem ) can be compared against in-house synthesis costs using the 80% yield metric applied to 2-fluoro-6-iodobenzoic acid precursor. The documented reaction conditions (CuI 5 mol%, trans-N,N′-dimethylcyclohexane-1,2-diamine 20 mol%, Cs₂CO₃ 2 equiv, dioxane/water, 60-100°C) provide a validated starting point for process optimization, reducing development time and uncertainty.

Laboratory Procurement with Mandated Safety Infrastructure for Irritant Compounds

The GHS07 hazard classification with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) statements dictates specific handling requirements including fume hood use, nitrile gloves, and safety goggles per P280 and P271 precautionary codes . Procurement of this compound is appropriate only for laboratories with established chemical hygiene plans and appropriate personal protective equipment availability. For facilities lacking respiratory protection or adequate ventilation, alternative triazole building blocks with lower irritancy profiles (e.g., non-fluorinated or ester-protected analogs lacking free carboxylic acid) should be evaluated as substitutes.

Technical Documentation Hub

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